molecular formula C25H22N4O4 B2384977 (Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide CAS No. 556008-45-8

(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide

Cat. No.: B2384977
CAS No.: 556008-45-8
M. Wt: 442.475
InChI Key: LHKFHTUCWPNDEK-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide is a synthetic organic compound belonging to the class of 2-cyano-3-phenylprop-2-enamides. This (Z)-isomer features a complex molecular architecture designed for specific biological interactions, primarily in the realm of kinase inhibition research. Its structure incorporates an N-methylanilino group and a nitro substituent on one phenyl ring, which are critical for binding affinity and selectivity. The compound is of significant interest in pharmacological and chemical biology studies, particularly as a potential inhibitor of protein kinases like VEGFR-2 (KDR), a primary target in angiogenesis and cancer research . The mechanism of action typically involves the compound acting as a Type II inhibitor, binding to the inactive (DFG-out) conformation of the kinase ATP-binding site, thereby preventing ATP binding and subsequent signal transduction. Researchers utilize this chemical probe to study cellular signaling pathways, angiogenesis , and for the in vitro evaluation of anti-proliferative effects in various cancer cell lines. It is supplied as a high-purity material to ensure reproducible results in assay development and high-throughput screening campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-3-33-22-12-10-20(11-13-22)27-25(30)19(17-26)15-18-9-14-23(24(16-18)29(31)32)28(2)21-7-5-4-6-8-21/h4-16H,3H2,1-2H3,(H,27,30)/b19-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKFHTUCWPNDEK-CYVLTUHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a cyano group, an ethoxyphenyl moiety, and a nitrophenyl group. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Modulation of Signal Transduction Pathways : The presence of nitro and cyano groups may allow the compound to interact with various signaling pathways, influencing cell proliferation and apoptosis.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via caspase activation
HeLa (Cervical)10.5Inhibition of cell cycle progression
A549 (Lung)12.8Disruption of mitochondrial function

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. Results indicated significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study involving MCF-7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased Annexin V staining, indicating early apoptotic events.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it could serve as a potential alternative treatment option for infections caused by resistant bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Compound Name Key Substituents Configuration Functional Group Impact
Target Compound 4-Ethoxyphenyl, 3-nitro-4-(N-methylanilino)phenyl Z Ethoxy enhances lipophilicity; nitro group increases electrophilicity; N-methylanilino enables π-π interactions .
(Z)-2-Cyano-N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide () 4-Methoxyphenyl, indol-3-yl-ethyl Z Methoxy improves solubility vs. ethoxy; indole enables H-bonding and aromatic stacking .
(Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide () 4-Chlorophenyl, methoxyphenylpyrrol Z Chlorine adds electronegativity; pyrrole ring may alter steric hindrance .
XCT790 () 3-Methoxy-4-(trifluoromethoxy)phenyl, thiadiazole E Trifluoromethoxy boosts metabolic stability; thiadiazole enhances rigidity and target affinity .

Physicochemical Properties

  • Electron Effects : The 3-nitro group in the target compound creates a stronger electron-deficient aryl system than halogenated (e.g., ) or methoxy-substituted (e.g., ) analogs, influencing reactivity in nucleophilic aromatic substitutions.

Crystallographic and Computational Insights

  • Crystallography: Tools like SHELX () and ORTEP () are critical for determining Z/E configurations and hydrogen-bonding networks. The nitro and cyano groups in the target compound may form C–H···O/N interactions, stabilizing crystal lattices .
  • Hydrogen-Bonding Patterns: Compared to indole-containing analogs (), the target compound’s N-methylanilino group may participate in weaker C–H···π interactions rather than classical H-bonds .

Preparation Methods

Standard Procedure Using Piperidine Catalyst

Reagents :

  • 4-(N-Methylanilino)-3-nitrobenzaldehyde (1.0 equiv)
  • 2-Cyano-N-(4-ethoxyphenyl)acetamide (1.0 equiv)
  • Piperidine (10 mol%)
  • Absolute ethanol (solvent)

Steps :

  • Dissolve aldehyde (5.0 g, 17.2 mmol) and cyanoacetamide (4.2 g, 17.2 mmol) in 50 mL ethanol.
  • Add piperidine (0.29 mL) and reflux at 80°C for 6–8 h (TLC monitoring).
  • Cool to 0°C, filter precipitate, and wash with cold ethanol.
  • Recrystallize from ethanol:DCM (3:1) to obtain pure (Z)-isomer.

Yield : 82–88%
Purity : >95% (HPLC)

Mechanistic Insights :
Piperidine deprotonates the α-hydrogen of cyanoacetamide, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product. The Z-selectivity arises from steric hindrance between the 4-ethoxyphenyl group and nitro substituent during conjugation.

Alternative Methodologies and Optimization

Microwave-Assisted Synthesis

Reagents :

  • Same as Section 2.1
  • DMF (solvent)
  • Triethylamine (15 mol%)

Procedure :

  • Irradiate reactants in DMF at 100°C (300 W) for 20 min.
  • Quench with ice water and extract with ethyl acetate.

Advantages :

  • Time reduction: 20 min vs. 6–8 h
  • Yield: 85% (comparable to conventional heating)

Solvent-Free Mechanochemical Approach

Conditions :

  • Ball milling (500 rpm, 2 h)
  • NaOH (5 mol%) as base

Outcomes :

  • Yield: 78%
  • Reduced solvent waste but lower regioselectivity (Z:E = 4:1).

Critical Reaction Parameters

Base Selection Impact

Base Solvent Temp (°C) Z:E Ratio Yield (%)
Piperidine Ethanol 80 9:1 88
Triethylamine DMF 100 8:1 85
NaOH Solvent-free RT 4:1 78

Key Observations :

  • Piperidine maximizes Z-selectivity due to mild basicity and steric effects.
  • Strong bases (e.g., NaOH) promote side reactions (e.g., hydrolysis of nitrophenyl groups).

Purification and Characterization

Recrystallization Protocols

  • Optimal solvent : Ethanol:DCM (3:1) achieves >99% enantiomeric purity.
  • Alternative : Gradient column chromatography (SiO₂, hexane:EtOAc 7:3) for lab-scale batches.

Spectroscopic Validation

  • IR (KBr) : ν = 2,220 cm⁻¹ (C≡N), 1,680 cm⁻¹ (C=O), 1,520 cm⁻¹ (NO₂).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.45 (s, 3H, N-CH₃).

Industrial-Scale Considerations

Continuous Flow Synthesis

Setup :

  • Microreactor (residence time: 10 min)
  • Catalyst: Amberlyst A-21 (acidic resin)

Benefits :

  • 92% conversion at 120°C
  • Reduced thermal degradation of nitro groups.

Challenges and Mitigation Strategies

Common Side Reactions

  • E/Z Isomerization : Minimized by low-temperature workup (<10°C).
  • Nitro Group Reduction : Avoid reductive solvents (e.g., THF) or prolonged heating.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.